Cas no 1404194-70-2 (1-(difluoromethoxy)-2,3-difluorobenzene)

1-(difluoromethoxy)-2,3-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(difluoromethoxy)-2,3-difluorobenzene
- AKOS016016179
- STL557068
- SCHEMBL23588427
- MFCD22580881
- 1-(Difluoromethoxy)-2,3-difluoro-benzene
- F18976
- 1404194-70-2
- CS-0445924
- BBL103258
- MS-20585
- MBVJUCPCSFMODD-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H4F4O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H
- InChIKey: MBVJUCPCSFMODD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.01982740Da
- どういたいしつりょう: 180.01982740Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-(difluoromethoxy)-2,3-difluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB575468-5g |
1-(Difluoromethoxy)-2,3-difluorobenzene; . |
1404194-70-2 | 5g |
€1119.10 | 2024-04-19 | ||
Ambeed | A990305-1g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | 95% | 1g |
$474.0 | 2024-04-24 | |
A2B Chem LLC | AV15865-10g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | 95% | 10g |
$1433.00 | 2024-04-20 | |
abcr | AB575468-10g |
1-(Difluoromethoxy)-2,3-difluorobenzene; . |
1404194-70-2 | 10g |
€1876.30 | 2024-04-19 | ||
A2B Chem LLC | AV15865-1g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | 95% | 1g |
$339.00 | 2024-04-20 | |
Key Organics Ltd | MS-20585-1g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | >95% | 1g |
£215.00 | 2025-02-08 | |
Apollo Scientific | PC520766-10g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | 95% | 10g |
£1584.00 | 2023-09-02 | |
abcr | AB575468-1g |
1-(Difluoromethoxy)-2,3-difluorobenzene; . |
1404194-70-2 | 1g |
€352.70 | 2024-04-19 | ||
A2B Chem LLC | AV15865-5g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | 95% | 5g |
$889.00 | 2024-04-20 | |
Key Organics Ltd | MS-20585-5g |
1-(Difluoromethoxy)-2,3-difluorobenzene |
1404194-70-2 | >95% | 5g |
£754.00 | 2025-02-08 |
1-(difluoromethoxy)-2,3-difluorobenzene 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
1-(difluoromethoxy)-2,3-difluorobenzeneに関する追加情報
1-(Difluoromethoxy)-2,3-Difluorobenzene: A Comprehensive Overview
1-(Difluoromethoxy)-2,3-Difluorobenzene, also known by its CAS No. 1404194-70-2, is a fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a difluoromethoxy group with a difluorobenzene ring. The presence of multiple fluorine atoms in its structure imparts distinctive electronic and physical properties, making it a valuable molecule for various applications.
The synthesis of 1-(difluoromethoxy)-2,3-difluorobenzene typically involves multi-step reactions, often utilizing electrophilic substitution or nucleophilic aromatic substitution mechanisms. Recent advancements in fluorination techniques have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of metal-catalyzed coupling reactions to introduce the difluoromethoxy group onto the benzene ring with high precision. These methods not only enhance the yield but also minimize the formation of byproducts, making the synthesis process more environmentally friendly and cost-effective.
One of the most notable properties of 1-(difluoromethoxy)-2,3-difluorobenzene is its high thermal stability. This attribute makes it suitable for applications in high-temperature environments, such as in the production of advanced polymers or as a precursor for other fluorinated materials. Additionally, the compound exhibits excellent solubility in organic solvents, which facilitates its use in solution-based chemical reactions and formulations.
Recent studies have highlighted the potential of 1-(difluoromethoxy)-2,3-difluorobenzene as a building block for constructing bioactive molecules. Its fluorinated structure enables interactions with biological systems through unique hydrogen bonding and van der Waals forces. For example, researchers have investigated its role as a ligand in metalloenzyme models, demonstrating its ability to coordinate with metal ions and influence enzymatic activity. These findings open new avenues for exploring its applications in drug discovery and biotechnology.
In terms of environmental impact, 1-(difluoromethoxy)-2,3-difluorobenzene has been studied for its biodegradation potential under various conditions. While it is generally considered stable under normal environmental conditions, recent research suggests that specific microbial communities can metabolize this compound under anaerobic conditions. This knowledge is crucial for assessing its long-term ecological effects and ensuring sustainable practices in its production and use.
The electronic properties of 1-(difluoromethoxy)-2,3-difluorobenzene make it an attractive candidate for applications in optoelectronics and photovoltaics. Its ability to absorb light across a broad spectrum has been leveraged in the development of novel materials for solar cells and light-emitting diodes (LEDs). Researchers have reported enhanced charge transport properties when this compound is incorporated into conjugated polymer systems, paving the way for more efficient energy conversion devices.
In conclusion, 1-(difluoromethoxy)-2,3-difluorobenzene, CAS No. 1404194-70-2, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties continue to inspire innovative research directions, from material science to biotechnology. As our understanding of this compound deepens, it holds promise for addressing some of the most pressing challenges in modern chemistry and technology.
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